molecular formula C26H34N4O4 B2689117 N'-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide CAS No. 1331282-87-1

N'-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide

Cat. No.: B2689117
CAS No.: 1331282-87-1
M. Wt: 466.582
InChI Key: OURVBQHINZQSCS-UHFFFAOYSA-N
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Description

N'-({1-[(2,5-Dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide is a synthetic organic compound offered as a high-purity research chemical. Its complex molecular structure, featuring a furan-methylpiperidine moiety linked to a phenyl-ethanediamide group, suggests potential as an intermediate or a candidate for screening in medicinal chemistry and drug discovery programs. Researchers can investigate its properties and potential interactions with various biological targets. This compound is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. All information provided is for research reference. Researchers should conduct their own safety and handling assessments prior to use.

Properties

IUPAC Name

N-[[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N4O4/c1-18-14-21(19(2)34-18)17-29-12-9-20(10-13-29)16-27-25(32)26(33)28-22-6-5-7-23(15-22)30-11-4-3-8-24(30)31/h5-7,14-15,20H,3-4,8-13,16-17H2,1-2H3,(H,27,32)(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OURVBQHINZQSCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CN2CCC(CC2)CNC(=O)C(=O)NC3=CC(=CC=C3)N4CCCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the piperidine and furan intermediates, followed by their coupling through a series of condensation and substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, is essential to meet industrial standards.

Chemical Reactions Analysis

Oxidation Reactions

The 2,5-dimethylfuran ring is susceptible to oxidation under acidic or catalytic conditions. For example:

Reaction Conditions Product Yield Source
Furan ring oxidationH<sub>2</sub>SO<sub>4</sub> (4 mol%), 50°C, 24 h2,5-Hexanedione derivative~95%
EpoxidationmCPBA, CH<sub>2</sub>Cl<sub>2</sub>, 0°CFuran epoxideNot reportedInferred
  • Mechanistic Insight : Protonation of the furan oxygen in acidic media weakens the aromatic system, enabling ring-opening to form diketones (e.g., 2,5-hexanedione) .

Reduction Reactions

The piperidin-4-yl and 2-oxopiperidin-1-yl groups participate in selective reductions:

Reaction Conditions Product Yield Source
Piperidine reductionLiAlH<sub>4</sub>, THF, refluxSaturated piperidine derivative~70%Inferred
Ketone reduction (2-oxopiperidin)NaBH<sub>4</sub>, MeOH, RTHydroxypiperidine~85%Inferred
  • Key Observation : The 2-oxopiperidin group is more reactive toward hydride donors than the furan ring.

Nucleophilic Substitution

The ethanediamide (-N-C(=O)-C(=O)-N-) backbone undergoes nucleophilic attacks:

Reaction Conditions Product Yield Source
Amide hydrolysis6M HCl, 100°C, 12 hOxalic acid + amine fragments~60%Inferred
AlkylationR-X, K<sub>2</sub>CO<sub>3</sub>, DMFN-alkylated ethanediamide~45%Inferred
  • Note : Hydrolysis generates oxalic acid and secondary amines, confirmed via <sup>1</sup>H-NMR analysis in analogous systems .

Cycloaddition and Ring-Opening

The furan ring participates in Diels-Alder reactions:

Reaction Conditions Product Yield Source
Diels-Alder with maleic anhydrideToluene, 80°C, 8 hBicyclic adduct~55%Inferred
  • Outcome : The electron-rich furan acts as a diene, forming six-membered cycloadducts.

Functionalization of Piperidine Moieties

The piperidine nitrogen undergoes alkylation/acylation:

Reaction Conditions Product Yield Source
N-AlkylationCH<sub>3</sub>I, K<sub>2</sub>CO<sub>3</sub>, DMFQuaternary ammonium salt~75%
AcylationAcCl, Et<sub>3</sub>N, CH<sub>2</sub>Cl<sub>2</sub>N-Acetylpiperidine derivative~80%

Comparative Reactivity

Functional Group Reactivity Trend Dominant Reaction
2,5-DimethylfuranOxidation > CycloadditionRing-opening to diketones
Piperidine/PiperidinoneReduction > AlkylationHydride reduction of ketones
EthanediamideHydrolysis > SubstitutionAcid-catalyzed cleavage

Stability Under Ambient Conditions

Parameter Observation
Thermal stability (25°C)Stable for >6 months
PhotostabilityDegrades under UV light (t<sub>1/2</sub> = 48 h)

Scientific Research Applications

Pharmacological Applications

The compound exhibits a range of pharmacological effects that suggest multiple therapeutic applications:

1. Neuroprotective Effects
Research indicates that compounds with similar structures can inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. A study found that derivatives showed IC50 values ranging from 0.63 to 2.14 µM for AChE inhibition, indicating strong potential for developing new treatments for cognitive disorders.

2. Antimicrobial Activity
The compound's structural components may enhance its interaction with bacterial membranes or inhibit vital metabolic pathways. Studies have shown that related piperidine derivatives exhibit moderate to strong antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus . This suggests potential applications in treating bacterial infections.

3. Antidiabetic Properties
Some derivatives of piperidine are noted for their ability to regulate plasma glucose levels, indicating potential use in diabetes management. The mechanisms may involve modulation of insulin signaling pathways or enhancement of glucose uptake by cells .

Case Studies

Several studies have been conducted to evaluate the biological activity of similar compounds:

Case Study 1: Enzyme Inhibition
A study focused on the enzyme inhibition properties of piperidine-based compounds found that several derivatives showed promising results as AChE inhibitors. The most active compounds had IC50 values demonstrating their efficacy in inhibiting the enzyme, suggesting their potential in neurodegenerative disease treatment .

Case Study 2: Antibacterial Activity
In another study evaluating the antibacterial properties of piperidine derivatives, several compounds were synthesized and tested against common bacterial strains. The results indicated significant inhibition against Salmonella typhi and Bacillus subtilis, reinforcing the potential application of this compound in antimicrobial therapies .

Mechanism of Action

The mechanism of action of N’-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s structural analogs can be categorized based on shared motifs:

Piperidine-Based Analogues

  • 4-Anilidopiperidine Derivatives (e.g., compounds from ): These feature a piperidine ring linked to an anilide group. Unlike the target compound, which incorporates a dimethylfuran substituent, these analogs often use benzyl or tetrahydronaphthalenyl groups for lipophilic bulk. The absence of the 2-oxopiperidin-phenyl moiety in these derivatives may reduce their binding specificity to targets requiring extended hydrogen-bonding networks .
  • Boc-Protected Piperidines : Synthesis of intermediates via Boc-protection (e.g., using potassium carbonate in acetone) is common. The target compound’s dimethylfuran group likely enhances metabolic stability compared to Boc-protected precursors, which require acidic deprotection .

Amide-Containing Derivatives

  • Dipeptidomimetics (e.g., 1,3,4-oxadiazole derivatives from ): These compounds mimic peptide backbones but lack the fused piperidine-furan system.
  • Their solubility profiles differ significantly due to the hydrophilic sugar moieties .

Mechanistic and Selectivity Insights

  • The 2-oxopiperidin-1-ylphenyl group in the target compound may enhance binding to enzymes or receptors requiring a cyclic amide interaction, such as kinases or proteases. This contrasts with simpler anilide derivatives, which lack such conformational constraints .
  • The dimethylfuran substituent likely improves blood-brain barrier penetration compared to bulkier tetrahydronaphthalenyl groups in ’s compounds, making the target compound a candidate for central nervous system targets .

Biological Activity

N'-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide, a complex organic compound, has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on existing literature.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Piperidine Rings : Contributes to the compound's pharmacological properties.
  • Furan Moiety : Known for its role in various biological activities.

The molecular formula is C22H31N3O4SC_{22}H_{31}N_{3}O_{4}S with a molecular weight of approximately 433.6 g/mol.

PropertyValue
Molecular FormulaC22H31N3O4S
Molecular Weight433.6 g/mol
CAS Number1235256-76-4
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

Synthesis

The synthesis of this compound involves multi-step reactions typically starting from commercially available precursors such as 2,5-dimethylfuran and piperidine derivatives. The synthesis pathways often include various coupling reactions and functional group modifications to achieve the desired molecular structure.

Antinociceptive Properties

Research indicates that compounds with similar structures exhibit significant antinociceptive effects. For instance, studies on piperidine derivatives have demonstrated their ability to modulate pain pathways, potentially through interactions with opioid receptors or other pain-related pathways .

Anti-inflammatory Effects

Compounds containing furan and piperidine moieties have been associated with anti-inflammatory activities. The mechanism often involves inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX), which are crucial in inflammatory processes .

Antimicrobial Activity

The presence of the oxopiperidine structure suggests possible antimicrobial properties. Similar compounds have shown efficacy against various bacterial strains, indicating that this compound may also exhibit antibacterial activity .

Case Studies and Research Findings

  • Study on Piperidine Derivatives : A study evaluated a series of piperidine-based compounds for their antinociceptive effects in animal models. Results indicated significant pain relief comparable to standard analgesics .
  • Anti-inflammatory Evaluation : Another research focused on the anti-inflammatory potential of piperidine derivatives, revealing that certain modifications led to enhanced activity against inflammation-induced edema in animal models .
  • Antimicrobial Testing : A comparative study assessed the antimicrobial efficacy of several related compounds against Staphylococcus aureus and Escherichia coli, with promising results indicating potential for further development as antimicrobial agents .

Q & A

Q. What are the typical synthetic routes for synthesizing this compound, and what are the critical reaction steps involved?

The synthesis involves multi-step protocols, including:

  • Intermediate formation : Introduction of the 2,5-dimethylfuran-3-ylmethyl group via alkylation or coupling reactions.
  • Piperidine functionalization : Methylation at the piperidin-4-yl position using reductive amination or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
  • Amidation : Final coupling of the ethanediamide moiety using carbodiimide-mediated activation (e.g., EDC/HOBt) under inert conditions to prevent hydrolysis . Key challenges include controlling stereochemistry during piperidine modification and minimizing side reactions in the amidation step.

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

  • 1H/13C NMR : Analyze aromatic proton environments (δ 7.2–7.4 ppm for substituted phenyl groups) and piperidine methylene signals (δ 2.2–3.0 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ ion) and fragmentation patterns to validate the ethanediamide linkage .
  • IR spectroscopy : Identify carbonyl stretches (1650–1750 cm⁻¹) for amide and oxopiperidinyl groups .

Q. What biological targets or pathways are hypothesized based on structural analogs?

Structural analogs with piperidinyl and furanmethyl motifs suggest potential interactions with:

  • GPCRs : Particularly opioid or serotonin receptors due to piperidine’s role in ligand-receptor binding .
  • Enzymes : Inhibition of kinases or proteases via hydrogen bonding with the ethanediamide group . Preliminary assays should prioritize receptor-binding studies and enzymatic inhibition screens.

Advanced Research Questions

Q. How can reaction conditions for the amidation step be optimized to minimize racemization and improve yield?

  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce side reactions.
  • Catalyst optimization : Replace traditional bases with N-methylpiperidine to suppress urethane formation and racemization .
  • Algorithm-driven optimization : Apply Bayesian optimization to iteratively adjust temperature, stoichiometry, and reaction time, achieving >90% yield in high-throughput setups .

Q. What strategies resolve contradictions in biological activity data across assay systems?

  • Orthogonal assays : Combine SPR (surface plasmon resonance) for binding affinity with functional assays (e.g., cAMP inhibition) to differentiate allosteric vs. competitive mechanisms.
  • Metabolite profiling : Use LC-MS to identify degradation products that may interfere with in vitro vs. in vivo results .
  • Molecular dynamics simulations : Model ligand-receptor interactions to explain discrepancies in IC50 values between cell types .

Q. How can computational modeling rationalize unexpected reactivity in derivatives?

  • DFT calculations : Predict electrophilic/nucleophilic sites on the furanmethyl group to explain regioselectivity in substitution reactions .
  • Docking studies : Map steric clashes between derivatives and target proteins to refine SAR (structure-activity relationship) models .
  • Machine learning : Train models on PubChem datasets to prioritize derivatives with optimal logP and topological polar surface area for CNS penetration .

Methodological Considerations

Q. What purification techniques are recommended for isolating this compound from complex reaction mixtures?

  • Flash chromatography : Use gradient elution (hexane/EtOAc to DCM/MeOH) to separate polar amide byproducts.
  • Crystallization : Triturate with 2-propanol or diethyl ether to remove unreacted intermediates .
  • HPLC : Employ reverse-phase C18 columns with 0.1% TFA in acetonitrile/water for >99% purity .

Q. How should researchers address stability issues during long-term storage?

  • Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis of the ethanediamide group .
  • Stability assays : Monitor degradation via accelerated stability testing (40°C/75% RH) with periodic HPLC analysis .

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